molecular formula C8H15IO2 B14318337 4-Iodooctanoic acid CAS No. 110328-09-1

4-Iodooctanoic acid

Cat. No.: B14318337
CAS No.: 110328-09-1
M. Wt: 270.11 g/mol
InChI Key: IILLMHZZILJWLE-UHFFFAOYSA-N
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Description

4-Iodooctanoic acid is an organic compound with the molecular formula C8H15IO2 It is a derivative of octanoic acid, where one of the hydrogen atoms on the carbon chain is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodooctanoic acid can be synthesized through several methods. One common approach involves the iodination of octanoic acid. This can be achieved by reacting octanoic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Iodooctanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, with the use of solvents like ethanol or methanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted octanoic acid derivatives.

    Oxidation Reactions: Products include ketones, aldehydes, and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

4-Iodooctanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its iodine atom can be easily replaced, making it a versatile intermediate in organic synthesis.

    Biology: It is used in the study of biological processes, particularly in the investigation of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-iodooctanoic acid depends on its specific application. In general, the iodine atom can participate in various chemical reactions, influencing the reactivity and properties of the compound. For example, in biological systems, it may interact with enzymes or other proteins, affecting their function and activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, further influencing the compound’s behavior.

Comparison with Similar Compounds

4-Iodooctanoic acid can be compared with other halogenated octanoic acids, such as 4-chlorooctanoic acid and 4-bromooctanoic acid. While these compounds share similar structures, the presence of different halogen atoms can significantly influence their chemical properties and reactivity. For example, iodine is larger and more polarizable than chlorine or bromine, which can affect the compound’s reactivity and interactions with other molecules.

List of Similar Compounds

  • 4-Chlorooctanoic acid
  • 4-Bromooctanoic acid
  • 4-Fluorooctanoic acid

Properties

CAS No.

110328-09-1

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

4-iodooctanoic acid

InChI

InChI=1S/C8H15IO2/c1-2-3-4-7(9)5-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)

InChI Key

IILLMHZZILJWLE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)O)I

Origin of Product

United States

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